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molecular formula C6H9O9P B8485520 1,2,3-Propanetricarboxylic acid, 1-phosphono- CAS No. 51757-43-8

1,2,3-Propanetricarboxylic acid, 1-phosphono-

Cat. No. B8485520
M. Wt: 256.10 g/mol
InChI Key: COKIOUWMXONTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093538

Procedure details

The ester thus obtained and 100 cc of concentrated hydrochloric acid were heated to boiling temperature (which increased from 75° to 105° C) while methyl chloride and methanol originating from the hydrolysis were distilled off. After the hydrolysis was complete, the reaction solution was evaporated under vacuum to dryness (maximum base temperature = 120° C) and diluted with water so as to obtain a solution of 50% strength.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([CH:7]([C:18]([O:20]C)=[O:19])[CH:8]([C:14]([O:16]C)=[O:15])[CH2:9][C:10]([O:12]C)=[O:11])(=[O:6])[O:4]C.Cl.CCl>CO>[C:18]([CH:7]([P:3]([OH:4])(=[O:2])[OH:6])[CH:8]([C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])([OH:20])=[O:19]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)C(C(CC(=O)OC)C(=O)OC)C(=O)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled off
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated under vacuum to dryness (maximum base temperature = 120° C)
ADDITION
Type
ADDITION
Details
diluted with water so as
CUSTOM
Type
CUSTOM
Details
to obtain a solution of 50% strength

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C(C(CC(=O)O)C(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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